molecular formula C18H17NO B1212953 吉里尼宾 CAS No. 23095-44-5

吉里尼宾

货号 B1212953
CAS 编号: 23095-44-5
分子量: 263.3 g/mol
InChI 键: GAEQWKVGMHUUKO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Girinimbine is a carbazole alkaloid isolated from the curry tree (Murraya koenigii) along with related alkaloids such as mahanimbine, koenimbine, isomahanine, and mahanine . It has been found to inhibit the growth and induce apoptosis in human hepatocellular carcinoma, Hep G2 cells in vitro .


Molecular Structure Analysis

Girinimbine has a molecular formula of C18H17NO and a molar mass of 263.340 g·mol−1 .


Chemical Reactions Analysis

Girinimbine has been found to have a variety of biological effects. It can induce apoptosis, and has antitrypanosomal, antiplatelet activity, antibacterial activity, anti-inflammatory, antioxidant and antitumor activities . It has also been semi-synthesized via modification on N-terminal of naturally isolated girinimbine .

科学研究应用

抗癌潜力

  1. 肝细胞癌: 从咖喱叶中提取的吉里尼宾在抑制人肝细胞癌 HepG2 细胞的生长和诱导细胞凋亡方面显示出有希望的结果。该化合物表现出剂量和时间依赖性的细胞活力下降、细胞毒性增加和细胞凋亡的典型形态特征。此外,它导致 DNA 片段化和 caspase-3 水平升高,同时引起 G0/G1 期阻滞,表明其作为抗肝细胞癌抗癌剂的潜力 (Syam 等人,2011 年)

  2. 乳腺癌: 吉里尼宾对雌激素受体阴性乳腺癌细胞 (MDA-MB-453) 表现出显着的抗癌活性。它显示出剂量依赖性的抗增殖作用,抑制细胞迁移和侵袭,诱导细胞凋亡,并影响 MEK/ERK/STAT3 信号通路。这些发现表明吉里尼宾是乳腺癌治疗中潜在的治疗剂 (杨和余,2020 年;杨和余,2021 年)

  3. 卵巢癌: 吉里尼宾通过磷脂酰肌醇-3-激酶 (PI3K)/Akt 和 Wnt/β-连环蛋白信号通路在体外抑制人卵巢癌细胞 (SKOV3) 的增殖和细胞迁移。这提供了其在卵巢癌治疗中潜在应用的证据 (辛和穆尔,2018 年)

  4. 肺癌: 吉里尼宾诱导 A549 肺癌细胞凋亡,表明其作为肺癌抗癌药物的潜力 (Mohan 等人,2013 年)

抗炎和抗氧化特性

  1. 抗炎活性: 吉里尼宾通过抑制一氧化氮产生和核因子-κB 易位表现出抗炎作用。它还降低了角叉菜胶诱导的腹膜炎小鼠中促炎细胞因子的水平,突出了其作为抗炎剂的潜力 (Iman 等人,2016 年)

  2. 抗氧化特性: 吉里尼宾表现出强抗氧化活性,大于 α-生育酚,并有效抑制 HL-60 细胞中的超氧化物产生。这表明它可以用作天然抗氧化剂 (Kok 等人,2012 年)

胃保护作用

咖喱叶中的吉里尼宾对乙醇诱发的消化性溃疡表现出显着的胃保护作用,表明其在溃疡治疗中的治疗潜力。它调节抗炎和抗氧化机制,如 GSH 水平的恢复和炎症反应的抑制所证明 (Mohan 等人,2020 年)

抗血管生成活性

吉里尼宾在体外和体内都抑制血管生成,表明其作为新型血管生成抑制剂的潜力。它调节促血管生成和抗血管生成蛋白,其作用在斑马鱼胚胎模型中得到观察,表明其在血管生成相关疾病中具有治疗潜力 (Iman 等人,2015 年)

作用机制

Girinimbine’s mechanism of action to inhibit tumour promotion may involve the suppression of O2− induced by TPA, since free radicals are reported to participate in altering gene expression during tumour promotion . It has also been found to induce apoptosis and inhibit inflammation in vitro as well as in vivo .

未来方向

Girinimbine has shown potential as a promising anticancer agent against breast cancer by inhibiting cell proliferation, migration, and invasion, and inducing apoptosis through inhibition of MEK/ERK and STAT3 signaling pathways . Further investigations in preclinical human hepatocellular carcinoma models, especially on in vivo efficacy, are suggested to promote girinimbine for use as an anticancer agent against hepatocellular carcinoma .

属性

IUPAC Name

3,3,5-trimethyl-11H-pyrano[3,2-a]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO/c1-11-10-14-12-6-4-5-7-15(12)19-16(14)13-8-9-18(2,3)20-17(11)13/h4-10,19H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAEQWKVGMHUUKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C1OC(C=C3)(C)C)NC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90945774
Record name 3,3,5-Trimethyl-3,11-dihydropyrano[3,2-a]carbazole
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Molecular Weight

263.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Girinimbine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030241
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Girinimbine

CAS RN

23095-44-5
Record name Girinimbine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Girinimbine
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Record name Girinimbine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94932
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Record name 3,3,5-Trimethyl-3,11-dihydropyrano[3,2-a]carbazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GIRINIMBINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WH639V7QSF
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Record name Girinimbine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030241
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

175 °C
Record name Girinimbine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030241
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Phytochemistry: Isolation and structure of pyranocarbazole alkaloid—grinimbine, mp.176°. Isolation and synthesis of murrayanine (3-formyl-1-methoxycarbazole), mp. 168°, from bark.New alkaloids—mahanimbine , mp. 94°, koenimbine, mp. 194° and koenigicine , mp. 224°—from fruits and leaves. A carbazole carboxylic acid—mukoeic acid, mp. 242°—from stem bark. Curryangine and curryanine isolated and structure of former proposed. Cyclomahanimbine and mahanimbidine isolated from leaves and their structures proposed. Girinimbine, mahanimbine and isomahanimbine isolated from leaves and roots. Structure of murrayacine isolated from leaves and roots confirmed by synthesis. Structures of mahanine, koenine, koenigine, koenidine and koenimbine isolated from leaves. Mahanimbicine and bicyclomahanimbicine isolated. Scopolin isolated from leave. Synthesis of (±)O-methylmahanine. A new carbazole—murrayacinine isolated from stern bark and its structure determined. Structure of murrayazolidine isolated from stem bark, confirmed by synthesis. Structure of curryanine (murrayazolidine) and curryagine (murrayazoline, mahanimbidine) established by synthesis. A new carbazole alkaloid—mukonine isolated and its structure established. Mukonidine isolated and characterized as 2-hydroxy-3-carbomethoxycarbazole. Structure of mahanimboline elucidated. Mahanimbinol isolated from stem wood and its structure determined. Synthesis of murrayacinine. Synthesis of koenigicinc. Structure of new hexacyclic carbazole alkaloid—isomurrayazoline elucidated. Two new carbazole alkaloids—mukoline and mukolidine isolated and their structure determined. Isolation and structure of muconicine from leaves. Mukonal isolated from stem bark and its structure determined. Stem bark afforded 3-(1,1-dimethylallyl) xanthyletin. Koenoline isolated from root bark and its structure elucidated as 1-methoxy-3-hydroxy-methylcarbazole and confirmed by synthesis. Isolation of 2-methoxy-3-methylcarbazole from seeds and its structure elucidation. Another carbazole alkaloid—2-hydroxy-3-methylcarbazole—isolated from roots. Isolation of mahanine from leaves and its 13C-NMR studied. Isolation of a carbazole alkaloid—murrayazolinol from stem bark and its structure determination. Total synthesis of mukonine, murrayanine dnd koenoline. Total seed lipids (4.4%) contained neutral lipids (85.4%), glycolipids (5.1) and phospholipids (9.5%) neutral lipids consisted of triacylglycerols (73.9), free fatty acids (10.2%) and small amount of diacylglycerols, monoacylglycerols and sterols; glycolipids contained steryl glucoside and acylated steryl glucoside; the phospholipids consisted of phosphatidylethanolamine, phosphatidylcholine, lysophosphatidylethanolamine and lysophosphatidylcholine. Isolation of two new carbazole alkaloids—isomahanine and murrayanol from fruits and their characterization by X-ray analysis; in addition, mahanimbine, murrayazolidine, girinimbine, koenimbine and mahanine isolated.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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